

Stability and proper storage conditions for ML 145

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Compound of Interest

Compound Name: ML 145

Cat. No.: B15602883

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ML145 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of ML145, a selective antagonist of GPR35. Below are frequently asked questions and troubleshooting guides to ensure the integrity and successful application of ML145 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ML145 solid powder?

Proper storage of ML145 powder is crucial to maintain its stability and shelf life. For long-term storage, it is recommended to keep the solid compound in a dry, dark place at -20°C.[1] For short-term use, storage at 0-4°C for days to weeks is also acceptable.[1][2] When stored correctly, the compound has a shelf life of over two years.[2]

Storage Recommendations for ML145 Powder

Form	Storage Temperature	Duration	Special Conditions
Solid Powder	-20°C	Long-term (months to years)	Store in a dry, dark place.[1][2]



| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place.[1][2] |

Q2: How should I prepare and store ML145 stock solutions?

ML145 is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2] Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3] For long-term stability, storing these aliquots at -80°C is recommended.[1][3]

Storage Recommendations for ML145 Stock Solutions

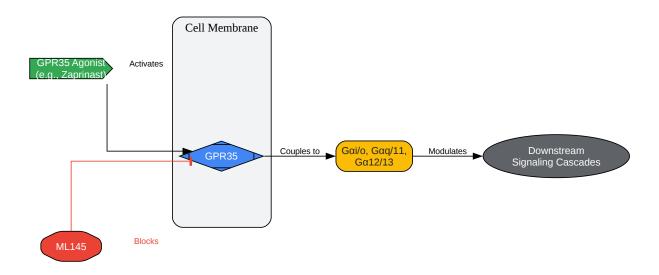
Solvent	Storage Temperature	Duration	Special Conditions
DMSO	-80°C	Long-term (up to 6 months)	Aliquot to avoid freeze-thaw cycles. [1][3]
DMSO	-20°C	Short-term (up to 1 month)	Aliquot to avoid freeze-thaw cycles.[1] [2][3]

| DMSO | 0 - 4°C | Very short-term (days to weeks) | For immediate use.[2] |

Q3: What is the mechanism of action for ML145?

ML145 is a selective and competitive antagonist of the human G protein-coupled receptor 35 (GPR35), with an IC50 of approximately 20.1 nM.[1][3] It exhibits over 1000-fold selectivity for GPR35 compared to GPR55.[1] GPR35 can couple to various G proteins, including Gai/o, Gaq/11, and Ga12/13, to modulate downstream signaling pathways. ML145 functions by blocking the activation of these pathways.[1]





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Caption: ML145 blocks GPR35 signaling by preventing agonist binding.

Troubleshooting Guide

Issue 1: My ML145 powder is not dissolving in DMSO.

Troubleshooting & Optimization





 Possible Cause: The solvent volume may be insufficient, or the temperature may be too low for efficient dissolution.[1]

• Solution:

- Verify Concentration: Ensure you are using a sufficient volume of DMSO. ML145 is reported to be soluble in DMSO up to 10 mM.[3]
- Gentle Warming: Warm the solution gently in a 37°C water bath to aid dissolution.
- Agitation: Use a vortex mixer or sonication to help break up any clumps and facilitate dissolving.[1]

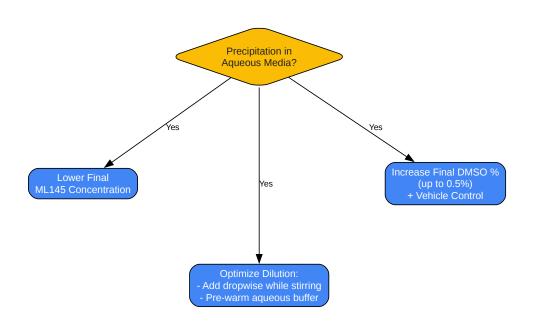
Issue 2: I see precipitation when I dilute my ML145 DMSO stock into an aqueous buffer (e.g., PBS, cell culture medium).

 Possible Cause: ML145 has low aqueous solubility. Adding a concentrated DMSO stock directly into an aqueous medium can cause the compound to "crash out" of the solution.[1]

Solutions:

- Lower Final Concentration: Your target concentration in the aqueous solution might be too high. Attempt using a more dilute working solution.[1]
- Optimize Dilution Method: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing.[1] Pre-warming the aqueous buffer to 37°C can also help.[1]
- Adjust Final DMSO Concentration: While high levels of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated and can help maintain ML145 solubility.
 [1][3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.





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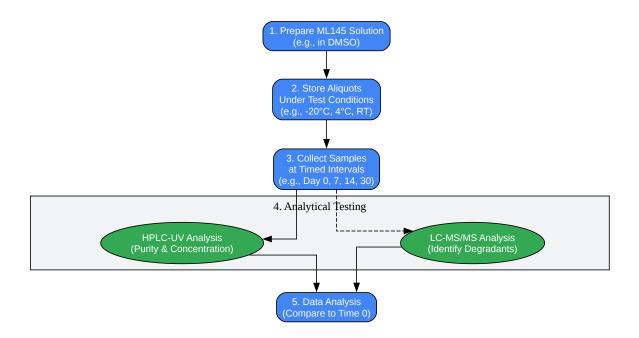
Caption: Troubleshooting workflow for ML145 precipitation issues.

Experimental Protocols

Protocol: General Workflow for Assessing ML145 Stability



To ensure the integrity of ML145 over time, particularly for long-term experiments, a stability analysis is recommended. This workflow outlines the key steps for evaluating the stability of an ML145 solution.



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Caption: General experimental workflow for ML145 stability testing.

Methodology:



- Solution Preparation: Prepare a stock solution of ML145 in anhydrous DMSO at a known concentration (e.g., 10 mM). The initial concentration and purity should be confirmed at Day 0 using HPLC.
- Storage: Aliquot the solution into sterile, light-protecting tubes and store them under various conditions (e.g., -80°C, -20°C, 4°C, and room temperature) to simulate experimental and storage environments.
- Sample Collection: At designated time points (e.g., Day 0, 7, 14, 30, 60), retrieve one aliquot from each storage condition for analysis.
- Stability Analysis:
 - HPLC-UV: Analyze the samples using a validated reverse-phase HPLC method to quantify
 the remaining concentration of ML145 and detect the appearance of any new peaks that
 could indicate degradation products. Stability is often reported as the time at which the
 concentration falls below 90% of the initial value.
 - LC-MS/MS (Optional): For a more detailed investigation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed to identify the chemical structures of any observed degradation products. This is particularly useful for forced degradation studies where the solution is stressed with acid, base, oxidation, heat, or light to generate detectable levels of degradants.[4]
- Data Interpretation: Compare the purity and concentration results from each time point to the initial Day 0 sample. A significant decrease in the main ML145 peak or the appearance of new peaks indicates degradation.

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